Isopenicillin N
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Overview
Description
Isopenicillin N is a key intermediate in the biosynthesis of penicillin and cephalosporin antibiotics. It is formed from the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine through the action of the enzyme this compound synthase . This compound plays a crucial role in the formation of the β-lactam ring, which is essential for the antibiotic activity of penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopenicillin N is typically synthesized through the enzymatic action of this compound synthase on the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine . The enzyme catalyzes the oxidative ring closure of this tripeptide to form this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Penicillium chrysogenum and Acremonium chrysogenum . These microorganisms are genetically engineered to overproduce the tripeptide precursor, which is then converted to this compound by the action of this compound synthase . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions: Isopenicillin N undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The enzymatic conversion of the tripeptide precursor to this compound involves the use of molecular oxygen and iron as cofactors . The reaction conditions typically include a neutral pH and a temperature range that maintains the stability of the enzyme .
Major Products: The primary product of the enzymatic reaction is this compound itself . This compound can further undergo epimerization to form penicillin N .
Scientific Research Applications
Isopenicillin N has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is studied for its role in the biosynthesis of β-lactam antibiotics . Researchers investigate the enzyme mechanisms and reaction pathways involved in its formation .
Biology: In biology, this compound is used to study the genetic and enzymatic processes involved in antibiotic production . It serves as a model compound for understanding the biosynthesis of other β-lactam antibiotics .
Medicine: In medicine, this compound is crucial for the development of new antibiotics. Understanding its biosynthesis and mechanism of action can lead to the discovery of novel antibiotics with improved efficacy and reduced resistance .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of penicillin and cephalosporin antibiotics . Its production and purification are essential steps in the manufacturing process of these antibiotics .
Mechanism of Action
Isopenicillin N exerts its effects through the formation of the β-lactam ring, which is essential for the antibiotic activity of penicillins and cephalosporins . The enzyme this compound synthase catalyzes the oxidative ring closure of the tripeptide precursor to form this compound . This reaction involves the coordination of iron and molecular oxygen, leading to the formation of a highly reactive intermediate that facilitates the ring closure .
Comparison with Similar Compounds
- Penicillin N
- Cephalosporin C
- 6-Aminopenicillanic acid
- 7-Aminocephalosporanic acid
Isopenicillin N’s unique role in the biosynthesis of both penicillin and cephalosporin antibiotics underscores its importance in the field of antibiotic research and production.
Properties
CAS No. |
58678-43-6 |
---|---|
Molecular Formula |
C14H21N3O6S |
Molecular Weight |
359.40 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |
InChI Key |
MIFYHUACUWQUKT-GTQWGBSQSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
58678-43-6 | |
Synonyms |
adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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